Fmoc-Tyr(tBu)-OPfp

Vue d'ensemble

Description

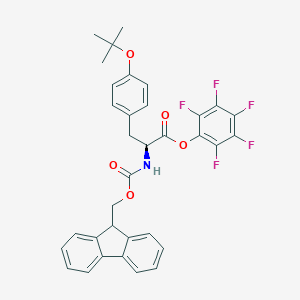

Fmoc-Tyr(tBu)-OPfp: N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine pentafluorophenyl ester , is a derivative of tyrosine used in peptide synthesis. It is a high-purity compound that serves as a building block for introducing tyrosine residues into peptides during solid-phase peptide synthesis. The compound is characterized by its protective groups, which prevent unwanted reactions during peptide assembly.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(tBu)-OPfp involves several steps:

Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using tert-butyl (tBu) groups to form O-tert-butyl-L-tyrosine.

Fmoc Protection: The amino group of the protected tyrosine is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

Activation with Pentafluorophenyl Ester: The carboxyl group of the Fmoc-Tyr(tBu) is activated by converting it into a pentafluorophenyl ester (OPfp), which facilitates peptide bond formation during solid-phase peptide synthesis.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the protected tyrosine derivative.

Purification: The product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for peptide synthesis.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Fmoc-Tyr(tBu)-OPfp undergoes deprotection reactions to remove the Fmoc and tBu groups.

Peptide Bond Formation: The activated pentafluorophenyl ester facilitates the formation of peptide bonds with amino acids during solid-phase peptide synthesis.

Common Reagents and Conditions:

Piperidine: Used for the removal of the Fmoc group.

Trifluoroacetic Acid (TFA): Used for the removal of the tBu group.

N,N-Dimethylformamide (DMF): Common solvent used in peptide synthesis.

Pentafluorophenyl Ester: Activates the carboxyl group for peptide bond formation.

Major Products Formed:

Deprotected Tyrosine Derivatives: After deprotection, the free amino and hydroxyl groups of tyrosine are available for further reactions.

Peptides: The primary product formed during solid-phase peptide synthesis.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Tyr(tBu)-OPfp is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection and coupling reactions, facilitating the construction of complex peptide sequences. This method offers advantages such as:

- Higher Yields : Compared to traditional solution-phase synthesis, SPPS using Fmoc-protected amino acids often results in higher yields due to reduced side reactions.

- Simplified Purification : The solid-phase approach allows for easier purification steps after peptide synthesis .

Case Study : In the synthesis of therapeutic peptides like desmopressin and pramlintide, this compound has been effectively coupled to resin followed by sequential addition of other protected amino acids .

Drug Development

The compound plays a crucial role in developing peptide-based drugs. Its unique properties enhance the stability and efficacy of therapeutic peptides. For instance:

- Stability Enhancement : The tBu protection on the hydroxyl group improves resistance to enzymatic degradation, making peptides more viable as drug candidates.

- Bioactivity Improvement : Modifications using this compound can lead to increased bioactivity in peptides targeting specific receptors .

Bioconjugation Techniques

This compound is employed in bioconjugation methods, allowing for the attachment of peptides to various biomolecules. This application is particularly relevant for:

- Targeted Drug Delivery : By conjugating therapeutic peptides with targeting ligands or antibodies, researchers can create more effective drug delivery systems.

- Diagnostic Applications : Bioconjugates can be used in imaging or diagnostic assays to enhance specificity and sensitivity .

Material Science

Recent studies have explored the self-assembly properties of this compound, highlighting its potential in material science.

- Self-Assembly Behavior : At specific concentrations (e.g., 5 mM), this compound forms spherical assemblies that can transition into fibrous structures upon heating. This property is beneficial for creating novel materials with specific mechanical properties .

| Concentration | Morphology | Temperature | Observations |

|---|---|---|---|

| Low | No assembly | RT | No significant structure observed |

| 5 mM | Spherical | RT | Formation of aggregates |

| High | Fibrous | 70°C | Transition from spheres to fibers |

Activité Biologique

Fmoc-Tyr(tBu)-OPfp is a derivative of tyrosine widely utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound's structure features an N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a t-butyl (tBu) ether on the hydroxyl group of tyrosine, which enhances its stability and reactivity during synthesis. This article delves into the biological activity of this compound, exploring its applications, efficacy, and underlying mechanisms through various studies.

- Molecular Formula : C₂₃H₃₃N₃O₄

- Molecular Weight : 459.5 g/mol

- CAS Number : 71989-38-3

Synthesis and Stability

This compound is synthesized via Fmoc-based SPPS, which allows for the efficient assembly of peptides while minimizing side reactions. The protection of the phenolic hydroxyl group with a tBu group prevents unwanted acylation during coupling reactions. This is crucial as it ensures that only the desired peptide bonds are formed, enhancing the yield and purity of the final product .

Antioxidant Properties

Research indicates that tyrosine derivatives exhibit significant antioxidant activity. This compound has been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. In vitro studies demonstrated that peptides containing Fmoc-Tyr(tBu) could reduce reactive oxygen species (ROS) levels in cell cultures .

Anticancer Activity

Recent studies have explored the anticancer potential of peptides synthesized using this compound. For example, cyclotide analogs synthesized with this compound were tested for their ability to inhibit cancer cell proliferation. These studies revealed that certain cyclic peptides exhibited potent activity against various cancer cell lines, including those resistant to conventional therapies .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In models of neurodegenerative diseases, peptides derived from this compound demonstrated the ability to protect neuronal cells from apoptosis induced by toxic agents. The mechanism was attributed to the modulation of signaling pathways associated with cell survival and apoptosis .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant activity in cell cultures, reducing ROS levels significantly. |

| Study 2 | Showed anticancer effects in cyclotide analogs against melanoma cells, with a notable reduction in cell viability. |

| Study 3 | Investigated neuroprotective effects in models of Alzheimer's disease, highlighting reduced neuronal apoptosis. |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The phenolic structure allows for effective radical scavenging.

- Cell Signaling Modulation : Peptides derived from Fmoc-Tyr(tBu) can influence key signaling pathways involved in cell survival and apoptosis.

- Membrane Interaction : The hydrophobic tBu group may enhance membrane permeability, facilitating better interaction with cellular targets.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSTZDWXCEVJP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447069 | |

| Record name | Fmoc-Tyr(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-93-7 | |

| Record name | Fmoc-Tyr(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-a-Fmoc-O-t.-butyl-L-tyrosin pentafluorphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-Tyr(tBu)-OPfp in peptide chemistry?

A1: this compound is a crucial building block in solid-phase peptide synthesis, specifically for incorporating phosphotyrosine into peptide chains. [] The compound features several key components:

Q2: The provided research abstract mentions "unprotected phosphotyrosine." How does this relate to this compound which includes protecting groups?

A2: This apparent contradiction arises because the research focuses on a novel method to prepare an "unprotected phosphotyrosine building block" itself []. This building block likely still carries protecting groups, but the key is the phosphoryl group on tyrosine is unprotected.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.